2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone
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Overview
Description
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemistry, and material science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method involves the reaction of 3,5-dimethyl-4-nitropyrazole with piperidine and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, involving continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(3,5-Dimethyl-4-aminopyrazol-1-yl)-1-piperidin-1-ylethanone.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antileishmanial and antimalarial agent.
Agrochemistry: Pyrazole derivatives are explored for their potential use as pesticides and herbicides due to their ability to inhibit specific enzymes in pests.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound is believed to inhibit the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is crucial for the synthesis of nucleotides in the parasite. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitropyrazole: A precursor in the synthesis of the target compound.
2-(3,5-Dimethyl-4-aminopyrazol-1-yl)-1-piperidin-1-ylethanone: A reduction product of the target compound.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with similar structural features.
Uniqueness
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone is unique due to its combination of a pyrazole ring with a piperidine moiety, which imparts distinct pharmacological properties. The presence of the nitro group also enhances its reactivity and potential for further chemical modifications .
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-9-12(16(18)19)10(2)15(13-9)8-11(17)14-6-4-3-5-7-14/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSOGQJYFNFWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCCC2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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